2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide
Descripción
This compound features a pyrimidin-4-one core substituted at position 4 with a 4-fluorophenyl group and at position 1 with an acetamide moiety linked to a pyridin-2-ylmethyl group. Its molecular formula is C₁₈H₁₅FN₄O₂ (calculated molecular weight: 354.34 g/mol). The fluorophenyl group enhances lipophilicity and may influence target binding affinity, while the pyridinylmethyl substituent contributes to hydrogen-bonding interactions with biological targets, such as kinase domains or bacterial enzymes . Structural analogs often vary in substituents on the pyrimidinone ring, acetamide linkage, or aromatic moieties, leading to divergent pharmacological and physicochemical properties.
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-6-4-13(5-7-14)16-9-18(25)23(12-22-16)11-17(24)21-10-15-3-1-2-8-20-15/h1-9,12H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBSEQWBLEYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives with Sulfonamide/Acetamide Linkages
BG14882 (2-[4-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide) :
- Key Differences : Replaces the pyridinylmethyl group with a 4-sulfamoylphenyl moiety.
- Impact : The sulfamoyl group enhances solubility but reduces membrane permeability compared to the pyridinylmethyl analog. Molecular weight increases to 402.40 g/mol (C₁₈H₁₅FN₄O₄S) .
- Applications : Sulfonamide derivatives are often explored as carbonic anhydrase inhibitors or antibacterials.
N-(4-Chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide :
Quinazolinone/Cyanopyridinone Hybrids (Compounds 8–12 from )
- Compound 11 (C₃₀H₂₂FN₅O₃S): Key Differences: Features a cyanopyridinone core instead of pyrimidinone and a 4-fluorophenyl substituent. Impact: The cyanopyridinone core improves π-stacking interactions in kinase inhibition (e.g., EGFR/BRAFV600E). Molecular weight (551.60 g/mol) and LogP are higher, suggesting enhanced potency but reduced solubility . Activity: Dual EGFR/BRAFV600E inhibition reported for this structural class.
Pyridazinyl Analogs
- 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide: Key Differences: Replaces the pyrimidinone ring with a pyridazinone core. Impact: Pyridazinone’s electron-deficient nature alters binding to targets like phosphodiesterases or adenosine receptors. Molecular weight is 341.33 g/mol (C₁₇H₁₃FN₄O₂), lower than the pyrimidinone analog .
Structural and Functional Analysis Table
Research Findings and Trends
- Substituent Effects : Fluorophenyl groups enhance target affinity in kinase inhibitors, while sulfonamides improve solubility at the cost of permeability .
- Core Modifications: Pyrimidinones offer balanced pharmacokinetics, whereas cyanopyridinones prioritize potency in kinase inhibition .
- Synthetic Accessibility : Thioether-linked analogs (e.g., ) are synthesized via alkylation of thiopyrimidines, offering scalability but requiring stringent purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
